molecular formula C12H16N2 B044651 Spiro[indoline-3,4'-piperidine] CAS No. 171-75-5

Spiro[indoline-3,4'-piperidine]

Cat. No. B044651
CAS RN: 171-75-5
M. Wt: 188.27 g/mol
InChI Key: JHMKGUPCKJSSEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of spiro[indoline-3,4'-piperidine] derivatives has been explored through various strategies. Liang et al. (2020) developed an efficient synthetic strategy via AgOTf/PPh3-catalyzed tandem cyclization of tryptamine-ynesulfonamides, leading to the diastereoselective synthesis of these compounds (Liang et al., 2020). Furthermore, the ultrasound-assisted method described by Zou et al. (2012) provides a rapid and efficient approach for combinatorial synthesis of spiro derivatives, showcasing the versatility of synthesis techniques (Zou et al., 2012).

Molecular Structure Analysis

The molecular structure of spiro[indoline-3,4'-piperidine] derivatives has been characterized through various analytical techniques. For example, the crystal structure analysis of a novel spiro[indoline-naphthaline]oxazine derivative by Li et al. (2015) provides insights into the spatial arrangement and interaction within the molecule, which is critical for understanding its reactivity and biological activity (Li et al., 2015).

Chemical Reactions and Properties

Spiro[indoline-3,4'-piperidine] compounds participate in a variety of chemical reactions, underlining their versatility. Sugimoto et al. (2023) reported an intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst, yielding spiro-coupling products with moderate to excellent yields (Sugimoto et al., 2023).

Scientific Research Applications

Summary of the Application

Spiro[indoline-3,4’-piperidine] derivatives are synthesized via cycloisomerizations of tryptamine-ynamides . This process is catalyzed by Ag(i)/PPh3 in a chelation-controlled manner .

Methods of Application or Experimental Procedures

The cycloisomerization of tryptamine-ynamide is developed to access the spiro[indoline-3,4’-piperidine] scaffold . The diastereoselective products are achieved by a chiron approach . Density functional theory (DFT) calculations indicate that strong non-covalent effects between the substrate and catalyst/ligand complex stabilize the spiroindoleninium intermediate via cation-π–π interactions .

Results or Outcomes

The process results in the diastereoselective synthesis of spiro[indoline-3,4’-piperidine] derivatives .

2. Application in Drug Development

Summary of the Application

Compounds containing the spiro[indoline-3,4’-piperidine] framework are developed for their antiproliferative and anti-SARS-CoV-2 properties .

Methods of Application or Experimental Procedures

A series of 1′′‐(alkylsulfonyl)‐dispiro[indoline‐3,2′‐pyrrolidine‐3′,3′′‐piperidine]‐2,4′′‐diones has been synthesized through regioselective multi‐component azomethine dipolar cycloaddition reaction . The synthesized agents are tested for their antiproliferation properties against a variety of human cancer cell lines and for their anti-SARS-CoV-2 properties using a Vero cell viral infection model .

Results or Outcomes

The majority of the synthesized analogs reveal promising antiproliferation properties against a variety of human cancer cell lines with good selectivity index towards normal cell . Some of the synthesized agents exhibit potent inhibitory properties against the tested cell lines with higher efficacies than the standard references . Compound 6m is the most potent . Multi‐targeted inhibitory properties against EGFR and VEGFR‐2 have been observed for the synthesized agents . Flow cytometry supports the antiproliferation properties and shows the tested agents as apoptosis and necrosis forming . Vero cell viral infection model demonstrates the anti‐SARS‐CoV‐2 properties of the synthesized agents . Compound 6f is the most promising .

3. Application in Receptor Tyrosine Kinase Inhibition

Summary of the Application

A series of spiro[indoline-3,4’-piperidine]-2-ones were designed, synthesized, and evaluated as novel c-Met inhibitors . The receptor tyrosine kinase c-Met has been reported to be deregulated in human cancers and is considered an attractive target for small molecule drug discovery .

Methods of Application or Experimental Procedures

The spiro[indoline-3,4’-piperidine]-2-ones were designed and synthesized . These compounds were then evaluated for their ability to inhibit c-Met .

Results or Outcomes

The study resulted in the identification of novel c-Met inhibitors .

4. Application in the Synthesis of Spiroindole and Spirooxindole Scaffolds

Summary of the Application

Spiroindole and spirooxindole scaffolds, which contain a spirocycle fused at the C2 or C3 of the oxindole moiety, are known subsets of indole and form the core building blocks of highly functionalized organic structures . These important scaffolds are known as the central skeletons of many alkaloids with potential pharmaceutical activity .

Methods of Application or Experimental Procedures

Several sophisticated approaches such as [1,3]-dipolar cycloaddition reactions of azomethine ylides, radical cyclization by AIBN, intramolecular Heck reaction, and asymmetric nitroolefination of oxindoles are available .

Results or Outcomes

These procedures have resulted in the synthesis of spiroindole and spirooxindole scaffolds, which are beneficial for discovering novel therapeutic candidate molecules .

5. Application in Ophthalmic Lenses and Sunscreening

Summary of the Application

Compounds with spiro[indoline-3,4’-piperidine] properties have been used in the production of ophthalmic lenses and sunscreening . These applications take advantage of the unique optical properties of these compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available literature .

Results or Outcomes

The use of spiro[indoline-3,4’-piperidine] in these applications has resulted in improved performance of ophthalmic lenses and sunscreens .

6. Application in Electronic Displays and Optical Data Storage Devices

Summary of the Application

Spiro[indoline-3,4’-piperidine] compounds have been used in the production of electronic displays and optical data storage devices . These applications leverage the unique electronic properties of these compounds .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available literature .

Results or Outcomes

The use of spiro[indoline-3,4’-piperidine] in these applications has resulted in improved performance of electronic displays and optical data storage devices .

Safety And Hazards

One of the related compounds, “1- (methylsulfonyl)spiro [indoline-3,4’-piperidine]”, has safety instructions that include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Future Directions

Spiro[indoline-3,4’-piperidine] and related spiro-heterocyclic compounds are important in drug design processes . Significant attention has been directed at obtaining molecules based on these derivatives due to their diverse biological and pharmacological activities . Therefore, the future directions in this field could involve the development of novel synthetic procedures to create new therapeutic agents .

properties

IUPAC Name

spiro[1,2-dihydroindole-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMKGUPCKJSSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472652
Record name spiro[indoline-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[indoline-3,4'-piperidine]

CAS RN

171-75-5
Record name spiro[indoline-3,4'-piperidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[indoline-3,4'-piperidine]
Reactant of Route 2
Reactant of Route 2
Spiro[indoline-3,4'-piperidine]
Reactant of Route 3
Spiro[indoline-3,4'-piperidine]
Reactant of Route 4
Spiro[indoline-3,4'-piperidine]
Reactant of Route 5
Spiro[indoline-3,4'-piperidine]
Reactant of Route 6
Spiro[indoline-3,4'-piperidine]

Citations

For This Compound
138
Citations
JS Xie, CQ Huang, YY Fang, YF Zhu - Tetrahedron, 2004 - Elsevier
A simple synthetic route has been developed to prepare 1′-H-spiro(indoline-3,4′-piperidine) (). Dialkylation of 2-fluorophenylacetonitrile with N-(tert-butyloxycarbonyl)-bis(2-…
Number of citations: 16 www.sciencedirect.com
HH Ong, JA Profitt, J Fortunato… - Journal of Medicinal …, 1983 - ACS Publications
A series of 1-arylspirotindoline-S.^-piperidinejs was synthesized and evaluated for potential antidepressant activity by tetrabenazine (TBZ) ptosis prevention and potentiation of 5-…
Number of citations: 17 pubs.acs.org
L Ye, Y Tian, Z Li, H Jin, Z Zhu, S Wan, J Zhang… - European journal of …, 2012 - Elsevier
Deregulation of receptor tyrosine kinase c-Met has been reported in human cancers and is considered as an attractive target for small molecule drug discovery. In this study, a series of …
Number of citations: 35 www.sciencedirect.com
J Li, N Wu, Y Tian, J Zhang, S Wu - ACS Medicinal Chemistry …, 2013 - ACS Publications
A series of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4′-piperidine]-2-ones were designed, synthesized, and tested in various in vitro/in vivo pharmacological and …
Number of citations: 32 pubs.acs.org
G Liang, Y Pang, Y Ji, K Zhuang, L Li… - The Journal of …, 2020 - ACS Publications
Spiro[indoline-3,4′-piperidine] is a significant structural scaffold in numerous polycyclic indole alkaloids with a variety of bioactivities. In this study, a synthetic strategy was developed …
Number of citations: 17 pubs.acs.org
G Liang, Y Ji, H Liu, Y Pang, B Zhou… - Advanced Synthesis …, 2020 - Wiley Online Library
N‐Fluorobenzenesulfonimide (NFSI), one of the most popular fluorinating agents in organic synthesis, was used as a ligand of silver triflate (AgOTf) to assist the trapping of the …
Number of citations: 20 onlinelibrary.wiley.com
BL Palucki, SD Feighner, SS Pong, KK McKee… - Bioorganic & medicinal …, 2001 - Elsevier
A series of small molecules derived from MK-0677, a potent synthetic GHS, mimicking the N-terminal Gly-Ser-O-(n-octanoyl)-l-Ser-Phe segment of ghrelin was synthesized and tested in …
Number of citations: 46 www.sciencedirect.com
J Zhu, J Li, L Zhang, S Sun, L Yang, J Fu… - The Journal of …, 2023 - ACS Publications
Spiro[indoline-3,3′-pyrrolidine] and spiro[indoline-3,3′-piperidine] derivatives were synthesized in a substitution-controlled manner under the catalysis of cationic gold(I) species in …
Number of citations: 3 pubs.acs.org
JX Qiao, TC Wang, R Ruel, C Thibeault… - Journal of medicinal …, 2013 - ACS Publications
Preclinical antithrombotic efficacy and bleeding models have demonstrated that P2Y 1 antagonists are efficacious as antiplatelet agents and may offer a safety advantage over P2Y 12 …
Number of citations: 61 pubs.acs.org
L Ye, T Zhao, W Du, A Li, W Gao, J Li… - Journal of enzyme …, 2019 - Taylor & Francis
Neratinib is an oral pan HER inhibitor, that irreversibly inhibits EGFR and HER2 and was proven to be effective against multiple EGFR mutations. In previous study, we reported spiro […
Number of citations: 6 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.